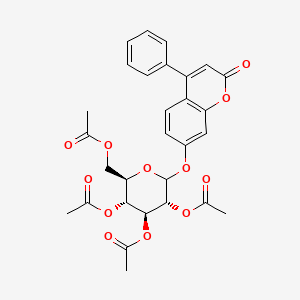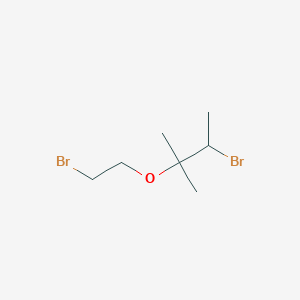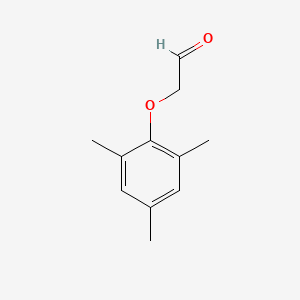
2,2'-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) is a complex organic compound known for its unique structural properties and significant biological activities This compound belongs to the class of tetraketones, which are characterized by the presence of four ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) typically involves a multi-component reaction. One common method is the Knoevenagel-Michael cascade procedure, which involves the condensation of a 1,3-dicarbonyl compound with an aldehyde . This reaction is often catalyzed by 2-aminopyrazine, which facilitates the formation of the desired tetraketone structure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of solid supports, such as montmorillonite KSF, as catalysts has been explored to enhance the efficiency and yield of the reaction . Microwave irradiation in the presence of these catalysts can further accelerate the reaction, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) involves its interaction with molecular targets and pathways related to oxidative stress. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative reactions. This activity is primarily mediated through the donation of hydrogen atoms from its hydroxyl groups, neutralizing reactive oxygen species (ROS) and preventing cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
- 2,2’-Propane-1,3-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
- 2,2’-((4-bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
Uniqueness
Compared to similar compounds, 2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) stands out due to its unique structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable crystals and its significant antioxidant activity make it a valuable compound for various applications .
Propiedades
Número CAS |
19744-85-5 |
|---|---|
Fórmula molecular |
C19H28O4 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
3-hydroxy-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H28O4/c1-6-11(16-12(20)7-18(2,3)8-13(16)21)17-14(22)9-19(4,5)10-15(17)23/h11,20,22H,6-10H2,1-5H3 |
Clave InChI |
WZFOYJQXRXGQTM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(CC(CC1=O)(C)C)O)C2=C(CC(CC2=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-bis{4-[(E)-phenyldiazenyl]phenyl}benzene-1,2-dicarboxamide](/img/structure/B14146272.png)
![N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14146279.png)
![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)






![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)


